Dec-9-yn-1-amine
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Overview
Description
Dec-9-yn-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group. Its molecular formula is C10H19N. This compound is part of the broader class of amines, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-9-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 9-decyne with ammonia or an amine under specific conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed amination of 9-decyne.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of renewable starting materials and sustainable catalytic methods is increasingly emphasized in modern industrial production .
Chemical Reactions Analysis
Types of Reactions: Dec-9-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of dec-9-ynoic acid or dec-9-yn-1-one.
Reduction: Formation of decane or decene.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Dec-9-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism by which Dec-9-yn-1-amine exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in various chemical and biological applications .
Comparison with Similar Compounds
Dec-9-en-1-amine: Similar structure but with a double bond instead of a triple bond.
Propargylamine: A smaller molecule with an alkyne and amine group, used in similar applications.
9-Decyn-1-ol: Contains an alkyne group and a hydroxyl group instead of an amine.
Uniqueness: Dec-9-yn-1-amine is unique due to its specific combination of an alkyne and amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, enabling the formation of complex molecules and materials .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
dec-9-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-11H2 |
InChI Key |
SDOOYCAQEQWKQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCN |
Origin of Product |
United States |
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